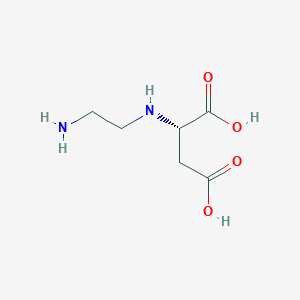

N-(2-Aminoethyl)-L-aspartic acid

Description

Contextualization within Amino Acid Derivatives Research

Amino acid derivatives are a broad class of molecules that are structurally related to the 20 common protein-forming amino acids. These derivatives can be naturally occurring or synthetically produced and play a wide range of roles in biological systems. Research into amino acid derivatives, such as N-(2-Aminoethyl)-L-aspartic acid, is a vibrant area of study. Scientists are interested in how modifications to the basic amino acid structure can lead to novel functions and applications.

This compound belongs to a subgroup of N-substituted amino acids. The addition of the aminoethyl group to the nitrogen atom of L-aspartic acid creates a molecule with altered chemical and physical properties compared to its parent amino acid. This includes changes in polarity, charge distribution, and potential for intermolecular interactions. These alterations are central to its unique biological activities and its utility as a tool in biochemical research.

The study of such derivatives is crucial for several reasons. It can help in understanding the structure-activity relationships of biologically active molecules, aid in the design of new therapeutic agents, and provide insights into metabolic pathways. The investigation of N-acyl amino acids, a related class of derivatives, has revealed their roles as signaling molecules in various physiological and pathological processes. nih.gov

Historical Perspective of this compound Discovery and Early Investigations

While a precise timeline for the initial synthesis and discovery of this compound is not extensively documented in early literature, its investigation is a part of the broader and ongoing exploration of amino acid derivatives that has been taking place for decades. The synthesis of such compounds generally involves the reaction of a primary amine with a derivative of the parent amino acid. For instance, the chemical synthesis of this compound can be achieved through the functionalization of L-aspartic acid via amine substitution or amidation reactions.

Early research into similar N-substituted aspartates was often driven by the desire to create peptides with modified properties or to develop enzyme inhibitors. The foundational knowledge of amino acid chemistry and peptide synthesis laid the groundwork for the creation and study of a vast array of derivatives, including this compound. The development of analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry has been instrumental in the characterization of these novel compounds. researchgate.net

Significance of this compound in Biochemical Systems Research

The significance of this compound in biochemical research stems from its potential to interact with and modulate biological systems in ways that differ from its parent molecule, L-aspartic acid. L-aspartic acid itself is a fundamental building block of proteins and a key metabolite in the aspartate metabolic pathway, which is crucial for the synthesis of other essential amino acids and for nitrogen and carbon metabolism in organisms. wikipedia.orgnih.govnih.gov

Research has indicated that this compound may have neuroprotective properties. It is structurally similar to L-aspartic acid, which can act as a neurotransmitter. nih.gov This similarity allows it to be investigated as a potential modulator of neurotransmission, particularly in the context of glutamate (B1630785) receptors, which are pivotal in neurological functions and disorders.

Furthermore, this derivative serves as a valuable tool in studying enzyme kinetics and specificity. By introducing a modified substrate like this compound into biochemical assays, researchers can gain insights into the mechanisms of enzymes that metabolize amino acids. Its unique structure can also be utilized as a scaffold in medicinal chemistry to design and synthesize new drug candidates with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O4 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2S)-2-(2-aminoethylamino)butanedioic acid |

InChI |

InChI=1S/C6H12N2O4/c7-1-2-8-4(6(11)12)3-5(9)10/h4,8H,1-3,7H2,(H,9,10)(H,11,12)/t4-/m0/s1 |

InChI Key |

PDDUTYPDHMQVSU-BYPYZUCNSA-N |

Isomeric SMILES |

C(CN[C@@H](CC(=O)O)C(=O)O)N |

Canonical SMILES |

C(CNC(CC(=O)O)C(=O)O)N |

sequence |

D |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl L Aspartic Acid

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral amino acids. Enzymes, operating under mild conditions, can afford products with high enantiopurity, often circumventing the need for complex protection and deprotection steps common in traditional organic synthesis.

Ethylenediamine-N,N′-disuccinic Acid (EDDS) Lyase Catalyzed Hydroamination of Fumarate (B1241708)

Structural and mechanistic studies of EDDS lyase from Chelativorans sp. BNC1 have provided significant insights into its catalytic action. nih.govresearchgate.net This enzyme belongs to the aspartase/fumarase superfamily, which is characterized by a common tertiary and quaternary structure. organic-chemistry.orgchemguide.co.uk The catalytic mechanism proceeds through a general base-catalyzed, sequential two-step deamination of (S,S)-EDDS. nih.govresearchgate.net Crystal structures of the enzyme, both in its unliganded state and complexed with various substrates and intermediates such as fumarate, succinate, AEAA, and (S,S)-EDDS, have been resolved. nih.govresearchgate.net These studies reveal that the binding of substrates like (S,S)-EDDS and AEAA forces them into an energetically unfavorable planar conformation, which is thought to resemble the enediolate intermediate formed during catalysis. organic-chemistry.org A key serine residue has been identified as the catalytic base that facilitates the deamination process. nih.gov

The EDDS lyase from Chelativorans sp. BNC1 exhibits a broad substrate scope, accepting a variety of mono- and diamines for addition to fumarate, making it a versatile tool for asymmetric synthesis. nih.govrsc.org This promiscuity allows for the synthesis of various N-substituted L-aspartic acids with high enantiomeric excess (>99% ee). nih.govnih.gov The enzyme has been shown to accept a wide range of substrates including linear mono- and diamines, arylalkylamines, and even more challenging substrates like aromatic amines and arylhydrazines. organic-chemistry.orgnih.govsigmaaldrich.com This broad applicability makes EDDS lyase an attractive biocatalyst for producing valuable aminocarboxylic acids that can serve as chiral building blocks for pharmaceuticals and other specialty chemicals. nih.govmasterorganicchemistry.comresearchgate.netnih.gov

| Substrate Class | Example Substrates Accepted by EDDS Lyase | Enantioselectivity |

| Diamines | Ethylenediamine (B42938) | High |

| Arylalkylamines | Benzylamine, various substituted arylalkylamines | Excellent (>99% ee) nih.gov |

| Arylamines | Aniline and its derivatives | High ee (>99%) sigmaaldrich.com |

| Arylhydrazines | Various substituted arylhydrazines | High sigmaaldrich.com |

Protein engineering efforts have also been employed to enhance the activity of EDDS lyase towards non-natural substrates. For example, structure-based site-saturation mutagenesis has been used to improve its hydroamination activity for the synthesis of precursors for artificial dipeptide sweeteners. mdpi.com

Alternative Enzymatic Approaches for N-Substituted Aspartic Acid Synthesis

While EDDS lyase is a prominent enzyme for the synthesis of N-(2-Aminoethyl)-L-aspartic acid, other enzymes within the C-N lyase family are also capable of synthesizing N-substituted aspartic acids. Aspartate ammonia (B1221849) lyases (AspB), for instance, have demonstrated the ability to catalyze the Michael addition of various amines to fumarate. semanticscholar.org The AspB from Bacillus sp. YM55-1 has been shown to accept substrates like hydroxylamine, hydrazine, and methylamine, yielding the corresponding N-substituted aspartic acids with excellent enantioselectivity (>97% ee). semanticscholar.org The catalytic efficiency for some of these nucleophiles is comparable to that of the natural substrate, ammonia. semanticscholar.org These alternative enzymatic systems broaden the toolbox for the biocatalytic production of a diverse range of N-substituted aspartic acids.

Chemical Synthesis Strategies

Traditional chemical synthesis provides alternative routes to this compound and its derivatives, often relying on well-established reaction mechanisms.

Aminolysis Reactions for N-(2-Aminoethyl)-L-aspartamide Derivatives

The synthesis of N-substituted aspartic acids can be approached through the hydrolysis of corresponding amide derivatives. While specific literature detailing the direct aminolysis of an N-(2-Aminoethyl)-L-aspartamide to yield the free acid is not extensively available, the general principles of amide hydrolysis can be applied. The hydrolysis of an amide bond to yield a carboxylic acid is a well-established chemical transformation.

Poly(succinimide)-Based Polymerization and Derivatization

The synthesis of polymers incorporating the this compound moiety is often achieved through the modification of a precursor polymer, poly(succinimide) (PSI). PSI is a versatile and reactive poly(amino acid) precursor that allows for the introduction of various functional side chains. researchgate.net This methodology involves a two-step process: first, the synthesis of PSI, and second, the derivatization of the PSI backbone with an appropriate amine.

Synthesis of Poly(succinimide) (PSI)

PSI is typically synthesized via the acid-catalyzed thermal polycondensation of L-aspartic acid. researchgate.netwikipedia.org This process involves heating L-aspartic acid in the presence of a catalyst, such as phosphoric acid, to induce polymerization through the elimination of water. wikipedia.orgnih.gov The reaction can be performed in bulk or in a solvent mixture, such as mesitylene (B46885) and sulfolane, at elevated temperatures. nih.gov The resulting polymer, PSI, is a water-insoluble powder that contains reactive succinimide (B58015) rings along its backbone. wikipedia.orgnih.gov The molecular weight of the synthesized PSI can be controlled by adjusting reaction parameters like time and temperature. researchgate.net

Table 1: Representative Conditions for Poly(succinimide) Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | L-aspartic acid | researchgate.net |

| Catalyst | o-Phosphoric acid | researchgate.netnih.gov |

| Solvent | Mesitylene/Sulfolane mixture or solvent-free (bulk) | researchgate.netnih.gov |

| Temperature | 160-200 °C | wikipedia.orgnih.gov |

| Reaction Time | 1.5 - 7 hours | researchgate.netnih.gov |

| Product | Poly(succinimide) (PSI) as a powder | nih.gov |

Derivatization of PSI

The key to this synthetic approach is the high reactivity of the imide ring in the PSI backbone towards nucleophiles, particularly primary amines. nih.gov To generate a polymer containing N-(2-aminoethyl)aspartamide units, PSI is reacted with a diamine such as ethylenediamine. One of the amino groups of ethylenediamine opens the succinimide ring via nucleophilic attack, forming a stable amide bond and leaving the second amino group pendant. This reaction effectively grafts the aminoethyl side chain onto the poly(aspartic acid) backbone. The reaction is typically carried out in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgnih.gov

The degree of derivatization can be controlled by the molar ratio of the amine compound to the succinimide repeating units in the polymer. google.com This method allows for the creation of functionalized polyaspartamides with tailored properties. Subsequent hydrolysis of any remaining succinimide rings under mild alkaline conditions can yield a water-soluble copolymer containing both N-(2-aminoethyl)aspartamide and aspartate residues. wikipedia.org

Copolycondensation Methods for Complex Poly-Amino Acids

The synthesis of complex copolypeptides that include the this compound structural unit can be approached through copolycondensation strategies. A prominent method for synthesizing copolypeptides is the ring-opening polymerization of N-carboxyanhydrides (NCAs) of the constituent amino acids. nih.gov

To create a complex poly-amino acid containing this compound, a multi-step approach is generally required due to the multiple reactive groups on the target monomer. A direct polycondensation involving unprotected this compound would lead to uncontrolled cross-linking and a poorly defined structure. Therefore, a strategy involving protected monomers is necessary.

A feasible pathway involves the following steps:

Monomer Synthesis and Protection: The synthesis of the NCA of a protected L-aspartic acid derivative, such as β-benzyl L-aspartate NCA. nih.govnih.gov This protects the side-chain carboxyl group.

Copolymerization: The NCA of the protected L-aspartate is copolymerized with the NCA of one or more other protected amino acids (e.g., γ-benzyl L-glutamate). This ring-opening polymerization is typically initiated by a primary amine and results in a random copolypeptide with a protected backbone. nih.govnih.gov

Side-Chain Aminolysis: The protecting groups on the aspartate residues (e.g., benzyl (B1604629) groups) are selectively removed. The resulting polymer backbone now has activated sites. The polymer is then reacted with a diamine like diethylenetriamine (B155796) or, in this case, ethylenediamine. nih.gov This step grafts the aminoethyl group onto the aspartate side chains through an aminolysis reaction, forming the desired N-(2-aminoethyl)aspartamide linkages. nih.gov

Deprotection: Any remaining protecting groups on the other comonomers are removed to yield the final water-soluble, complex copoly-amino acid. nih.gov

This method allows for the creation of copolymers with varying compositions and sequential distributions, which in turn influences the polymer's ultimate properties and rate of biodegradation. nih.gov

Table 2: General Strategy for Complex Copoly-Amino Acid Synthesis via NCA Method

| Step | Description | Key Reagents/Intermediates | Source |

|---|---|---|---|

| 1. Monomer Synthesis | Preparation of N-Carboxyanhydrides (NCAs) of protected amino acids. | β-benzyl L-aspartate, Phosgene or its equivalent | nih.gov |

| 2. Copolymerization | Ring-opening polymerization of the NCA monomer mixture. | n-Butyl amine (initiator), NCA of comonomers | nih.gov |

| 3. Side-Chain Modification | Aminolysis of the ester side chains of the aspartate units with a diamine. | Diethylenetriamine or Ethylenediamine, NMP (solvent) | nih.gov |

| 4. Final Deprotection | Removal of protecting groups from the comonomer units. | HBr in acetic acid (for benzyl groups) | nih.gov |

Theoretical Considerations in Synthetic Pathway Design

The design of synthetic pathways for this compound and its polymers requires careful consideration of several theoretical aspects to ensure stereochemical integrity, regioselectivity, and controlled polymer architecture.

Stereochemical Control: L-aspartic acid is a chiral molecule, and maintaining its L-configuration is often critical for biological applications. wikipedia.orgmdpi.com However, many synthetic manipulations, particularly thermal polycondensation to form PSI, can lead to racemization at the chiral center. wikipedia.org The use of strong bases or high temperatures can promote the formation of the D,L-racemate. Therefore, pathway design must prioritize methods that operate under milder conditions. Biocatalytic approaches, using enzymes like C-N lyases for asymmetric hydroamination, offer a theoretical advantage by providing exceptionally high enantioselectivity (>99% enantiomeric excess), ensuring the production of the pure L-isomer.

Regioselectivity: When synthesizing derivatives of aspartic acid, there is a possibility of forming two different amide linkages: the α-amide, involving the carboxyl group adjacent to the amino group, and the β-amide, involving the side-chain carboxyl group. During the alkaline hydrolysis of poly(succinimide), the reaction proceeds non-selectively, typically yielding a random copolymer of α- and β-linked aspartate units, with the β-linkage often predominating (around 70%). wikipedia.org Designing a synthetic route that yields a purely α-linked or β-linked polymer requires sophisticated protection group strategies to differentiate between the two carboxyl groups of the starting L-aspartic acid monomer.

Reaction Mechanism and Side Reactions: The choice of synthetic route dictates the potential for side reactions. For instance, in the synthesis of N-substituted aspartic acid derivatives via Michael addition of an amine to maleic or fumaric acid derivatives, the reaction conditions must be optimized to favor the desired 1,4-addition over potential polymerization or other side reactions. nih.gov When working with poly(succinimide), incomplete aminolysis or hydrolysis can leave unreacted imide rings in the final polymer, affecting its solubility and properties. rsc.org

Table 3: Key Theoretical Challenges and Strategic Solutions

| Theoretical Challenge | Description | Potential Strategy | Source |

|---|---|---|---|

| Racemization | Loss of stereochemical purity (L-form to D,L-mixture) during synthesis, especially at high temperatures. | Employing low-temperature enzymatic synthesis or carefully controlled chemical reactions. | wikipedia.org |

| Regioselectivity | Indiscriminate reaction at α- and β-carboxyl groups leading to mixed polymer linkages. | Utilizing orthogonal protecting groups to selectively activate one carboxyl group for reaction. | wikipedia.org |

| Side Reactions | Formation of undesired byproducts, such as self-condensation products or cross-linked polymers. | Precise control of reaction stoichiometry, temperature, and use of protected intermediates. | google.comnih.gov |

| Polymer Architecture | Achieving a defined molecular weight, low polydispersity, and controlled comonomer sequence. | Using living polymerization techniques like NCA ring-opening polymerization with a suitable initiator. | nih.govnih.gov |

Biochemical Pathways and Enzymatic Interactions Involving N 2 Aminoethyl L Aspartic Acid

Role as an Intermediate in Metabolic Cycles

Involvement in Ethylenediamine-N,N′-disuccinic Acid (EDDS) Biodegradation Pathways

N-(2-Aminoethyl)-L-aspartic acid is a key intermediate in the biodegradation of (S,S)-EDDS. This process is initiated by an enzyme known as EDDS lyase. The degradation of (S,S)-EDDS proceeds through the formation of N-(2-aminoethyl)aspartic acid (AEAA), which is then further broken down into ethylenediamine (B42938) and two molecules of fumarate (B1241708). researchgate.net The enzyme responsible for this, EDDS lyase, has been identified and characterized in organisms such as Chelativorans sp. BNC1. researchgate.net This enzyme exhibits a broad substrate scope, capable of accepting various mono- and diamines for addition to fumarate, highlighting its potential in biocatalytic applications for synthesizing N-substituted L-aspartic acid derivatives. nih.govrsc.org

The structural and mechanistic details of EDDS lyase reveal that it belongs to the aspartase/fumarase superfamily. researchgate.net Its catalytic activity involves a general base-catalyzed, sequential two-step deamination of (S,S)-EDDS, with this compound being the crucial intermediate in this pathway. researchgate.net

Integration into General Aspartate Metabolism

While this compound has a specific role in EDDS biodegradation, its structural similarity to L-aspartic acid suggests potential integration into general aspartate metabolism. L-aspartic acid is a central compound in nitrogen and carbon metabolism, serving as a precursor for various essential biomolecules. nih.gov

L-aspartic acid is the common precursor for the biosynthesis of several essential amino acids in plants and microorganisms, including lysine, threonine, methionine, and isoleucine. wikipedia.orgnih.gov The metabolic pathway begins with the conversion of aspartate to its semialdehyde, which then serves as a branch point for the synthesis of these other amino acids. wikipedia.org Asparagine is also derived from aspartate through a transamidation reaction. wikipedia.org

The following table summarizes the amino acids derived from the aspartate metabolic pathway.

| Precursor | Derived Amino Acids |

| L-Aspartic Acid | Asparagine, Methionine, Threonine, Lysine, Isoleucine |

The purine (B94841) nucleotide cycle is a metabolic pathway that plays a crucial role in cellular energy balance and the regulation of adenine nucleotide levels. wikipedia.orgwikiwand.com L-aspartate is a key component of this cycle. It combines with inosine (B1671953) monophosphate (IMP) to form adenylosuccinate, which is then cleaved to produce fumarate and adenosine (B11128) monophosphate (AMP). wikipedia.orgwikiwand.com This process links amino acid metabolism with energy production, as the fumarate generated can enter the Krebs cycle. wikipedia.orgwikiwand.com The synthesis of purines also relies on aspartic acid as a source of a nitrogen atom. wikipedia.org

The malate-aspartate shuttle is a critical system for transporting reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.orgresearchgate.netnih.gov This shuttle is essential because the inner mitochondrial membrane is impermeable to NADH. wikipedia.org L-aspartate is a key player in this shuttle. In the mitochondrial matrix, oxaloacetate is converted to aspartate, which can then be transported to the cytosol. wikipedia.org In the cytosol, aspartate is converted back to oxaloacetate, which is then reduced to malate, consuming NADH. Malate is then transported into the mitochondrial matrix, where it is re-oxidized to oxaloacetate, producing NADH that can be used by the electron transport chain. wikipedia.org This intricate interplay highlights the central role of aspartate in cellular energy metabolism. researchgate.netsmpdb.ca

Enzymatic Catalysis and Specific Enzyme Systems

The primary enzyme system directly associated with this compound is EDDS lyase . As previously mentioned, this enzyme catalyzes the reversible cleavage of (S,S)-EDDS to N-(2-aminoethyl)aspartic acid and subsequently to ethylenediamine and fumarate. researchgate.net

Beyond this specific enzyme, the metabolism of L-aspartic acid, the parent compound, involves a host of enzymes that are central to cellular metabolism. These include:

Aspartate aminotransferase: This enzyme catalyzes the reversible transamination of oxaloacetate to aspartate. smpdb.ca

Aspartate ammonia-lyase (Aspartase): This enzyme can catalyze the addition of ammonia (B1221849) to fumarate to form L-aspartic acid. nih.gov

Aspartate kinase: This enzyme catalyzes the first step in the biosynthesis of the aspartate family of amino acids.

Adenylosuccinate synthetase and adenylosuccinate lyase: These enzymes are involved in the purine nucleotide cycle, utilizing aspartate to convert IMP to AMP.

The following table provides a summary of key enzymes in aspartate metabolism and their functions.

| Enzyme | Function | Metabolic Pathway |

| EDDS lyase | Cleavage of (S,S)-EDDS to N-(2-aminoethyl)aspartic acid | EDDS Biodegradation |

| Aspartate aminotransferase | Interconversion of aspartate and oxaloacetate | General Amino Acid Metabolism, Malate-Aspartate Shuttle |

| Aspartate ammonia-lyase | Synthesis of L-aspartic acid from fumarate and ammonia | Amino Acid Biosynthesis |

| Aspartate kinase | Phosphorylation of aspartate | Amino Acid Biosynthesis (Threonine, Methionine, Lysine) |

| Adenylosuccinate synthetase | Formation of adenylosuccinate from IMP and aspartate | Purine Nucleotide Cycle |

| Adenylosuccinate lyase | Cleavage of adenylosuccinate to AMP and fumarate | Purine Nucleotide Cycle |

Ethylenediamine-N,N′-disuccinic Acid (EDDS) Lyase Action and Structural Basis of Catalysis

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase is a key enzyme in the biodegradation of (S,S)-EDDS, a biodegradable alternative to the synthetic metal chelator ethylenediaminetetraacetic acid (EDTA) nih.govrug.nlnih.gov. This enzyme catalyzes the reversible conversion of (S,S)-EDDS into ethylenediamine and two molecules of fumarate nih.govrug.nlnih.gov. A crucial intermediate in this biochemical pathway is this compound (AEAA) nih.govrug.nlnih.govacs.org. The reaction proceeds via a sequential, two-step deamination process, as illustrated in Scheme 1.

Scheme 1: Reversible Two-Step Deamination of (S,S)-EDDS Catalyzed by EDDS Lyase nih.gov

(S,S)-EDDS ⇌ N-(2-aminoethyl)aspartic acid (AEAA) + Fumarate ⇌ Ethylenediamine + 2 Fumarate

Structural studies of EDDS lyase from Chelativorans sp. BNC1 have provided significant insights into its catalytic mechanism. The enzyme belongs to the aspartase/fumarase superfamily, sharing a characteristic structural fold with other members of this family nih.govrug.nlacs.org. Crystal structures of the enzyme, both in its unliganded state and in complex with various substrates and products including AEAA and (S,S)-EDDS, have been determined nih.govrug.nlnih.gov. These structures support a mechanism involving general base-catalyzed deamination nih.govrug.nlnih.gov.

The enzyme exhibits a broad substrate scope, capable of accepting various mono- and diamines for addition to fumarate, making it a valuable tool for the asymmetric synthesis of aminocarboxylic acids rug.nlrsc.org. Kinetic parameters for the deamination of (S,S)-EDDS by the Chelativorans enzyme have been determined, with a kcat of 6.5 ± 0.2 s⁻¹ and a Km of 16 ± 3 μM, showing maximum activity at pH 8.0 and 60 °C nih.govacs.org.

| Parameter | Value |

|---|---|

| kcat | 6.5 ± 0.2 s-1 |

| Km for (S,S)-EDDS | 16 ± 3 μM |

| Optimal pH | 8.0 |

| Optimal Temperature | 60 °C |

Aspartate Aminotransferase Mechanisms in Biosynthesis and Transamination

Aspartate aminotransferase (AST), also known as aspartate transaminase, is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that plays a central role in amino acid metabolism nih.govwikipedia.orgworthington-biochem.com. It catalyzes the reversible transamination reaction between L-aspartate and α-ketoglutarate to form oxaloacetate and L-glutamate nih.govwikipedia.orgworthington-biochem.comnih.gov. This reaction is crucial for both the biosynthesis and degradation of amino acids wikipedia.org.

The catalytic mechanism of AST is a classic example of a Ping-Pong Bi-Bi mechanism, which involves two half-reactions wikipedia.orgnih.gov. In the first half-reaction, L-aspartate binds to the enzyme-PLP complex, and its α-amino group is transferred to the coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the α-keto acid, oxaloacetate. In the second half-reaction, α-ketoglutarate binds to the enzyme-PMP complex, accepts the amino group from PMP, and is converted to L-glutamate, regenerating the original enzyme-PLP complex wikipedia.orgnih.gov.

The enzyme's active site contains specific residues that are crucial for substrate binding and catalysis. For instance, the dicarboxylic substrates are positioned through interactions with arginine residues, such as Arg386 and Arg292 in the mitochondrial isoenzyme nih.gov. The ε-amino group of a lysine residue (Lys258) forms an internal aldimine with PLP, which is then replaced by the α-amino group of the incoming L-aspartate substrate to form an external aldimine nih.gov. This lysine residue also acts as a proton acceptor/donor during the subsequent tautomerization steps nih.gov.

While the direct biosynthesis of this compound by aspartate aminotransferase has not been explicitly detailed, the enzyme's mechanism provides a framework for understanding the transamination of L-aspartic acid and its derivatives. The enzyme's ability to recognize and process L-aspartate is fundamental to supplying the aspartate backbone for various metabolic pathways.

| Feature | Description |

|---|---|

| Enzyme Class | Transaminase (EC 2.6.1.1) |

| Cofactor | Pyridoxal phosphate (PLP) |

| Mechanism | Ping-Pong Bi-Bi |

| Substrates | L-aspartate, α-ketoglutarate |

| Products | Oxaloacetate, L-glutamate |

| Key Active Site Residue | Lysine (forms Schiff base with PLP) |

Enzymes Involved in N-acetyl-L-aspartic Acid Metabolism and Aspartoacylase Activity

The metabolism of N-acetyl-L-aspartic acid (NAA), an N-acylated derivative of L-aspartic acid, involves two key enzymes: aspartate N-acetyltransferase for its synthesis and aspartoacylase for its degradation hmdb.canih.govbiocrates.com. N-acetyl-L-aspartic acid is one of the most abundant amino acid derivatives in the central nervous system biocrates.com.

Synthesis of N-acetyl-L-aspartic acid is catalyzed by L-aspartate N-acetyltransferase (EC 2.3.1.17). This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of L-aspartate hmdb.canih.gov. Studies have shown that this enzyme exhibits a high specificity for L-aspartate, with significantly lower activity towards L-glutamate nih.gov. The enzyme is predominantly found in the nervous system and is associated with membranes nih.gov.

Degradation of N-acetyl-L-aspartic acid is carried out by aspartoacylase (ASPA), a zinc-dependent metalloenzyme researchgate.netwikipedia.orgnih.gov. Aspartoacylase catalyzes the hydrolysis of NAA to yield L-aspartate and acetate researchgate.netwikipedia.orgnih.govresearchgate.net. This is the primary pathway for NAA catabolism in the brain nih.gov. A deficiency in aspartoacylase activity leads to the accumulation of NAA, resulting in Canavan disease, a severe neurodegenerative disorder wikipedia.orgnih.govnih.gov. The acetate produced from this reaction is thought to be a source for myelin lipid synthesis in oligodendrocytes researchgate.net.

The study of these enzymes provides a model for the enzymatic handling of N-acylated L-aspartic acid derivatives in biological systems.

Nitrite Synthase Mechanisms Involving L-Aspartic Acid Derivatives

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine ebi.ac.ukumich.edu. This process is a five-electron oxidation of a guanidino nitrogen of L-arginine, which also requires molecular oxygen and NADPH ebi.ac.uk. The reaction proceeds through an Nω-hydroxy-L-arginine intermediate umich.edu.

Current scientific literature does not indicate a direct role for this compound or other simple L-aspartic acid derivatives as substrates or direct modulators in the canonical nitric oxide synthase pathway. The substrate specificity of NOS is highly directed towards L-arginine ebi.ac.uk.

While L-aspartic acid itself is not a direct substrate for NOS, the broader context of nitrogen metabolism is relevant. The synthesis of L-arginine, the substrate for NOS, is metabolically linked to the citric acid cycle and transamination reactions where L-aspartate is a key intermediate. For instance, aspartate aminotransferase can produce glutamate (B1630785), a precursor for ornithine and subsequently arginine.

Separately from NOS, other enzymatic and non-enzymatic pathways exist for the reduction of nitrite (NO₂⁻) to nitric oxide, particularly under hypoxic conditions nih.gov. These pathways can involve various heme proteins and metalloenzymes nih.gov. However, a specific mechanism involving the direct participation of L-aspartic acid derivatives in these alternative nitrite reduction pathways is not well-documented.

Broader Biological Functions in Model Systems (Non-Clinical)

Participation in Plant Abiotic Stress Response Mechanisms

L-aspartic acid and its metabolic derivatives are integral to the response of plants to various abiotic stresses, such as drought and salinity frontiersin.orgresearchgate.netnih.gov. The accumulation of amino acids is a common physiological response in plants under stress, where they can act as osmolytes, antioxidants, and signaling molecules nih.gov.

Aspartic acid is a precursor for the biosynthesis of several other amino acids and nitrogenous compounds that are important for stress tolerance frontiersin.orgresearchgate.net. For example, the aspartate-derived amino acid pathway leads to the synthesis of lysine, threonine, methionine, and isoleucine nih.gov. Alterations in the levels of these amino acids are frequently observed in plants subjected to environmental stresses.

Studies have shown that exogenous application of aspartic acid can enhance plant tolerance to salt stress by improving growth, increasing the levels of antioxidants and compatible solutes, and reducing reactive oxygen species frontiersin.org. Under drought conditions, the concentration of aspartic acid has been observed to increase in various plant species, suggesting its role in osmotic adjustment and cellular protection nih.gov.

Regulation of Nitrogen Assimilation in Biological Systems

L-aspartate plays a pivotal role in the assimilation and metabolism of nitrogen in biological systems, including plants and bacteria nih.govnih.govresearchgate.net. Nitrogen is primarily taken up by plants in the form of nitrate and ammonium, which is then incorporated into organic compounds, predominantly amino acids nih.gov.

The enzyme aspartate aminotransferase is central to this process. It links nitrogen metabolism with carbon metabolism by catalyzing the reversible transfer of an amino group from glutamate to oxaloacetate, forming aspartate and α-ketoglutarate worthington-biochem.comnih.gov. This reaction is a key step in distributing assimilated nitrogen from glutamate to other amino acids and metabolic pathways youtube.com.

Aspartate and glutamate, being primary products of nitrogen assimilation, also act as signaling molecules that can regulate the expression of genes involved in nitrogen uptake and metabolism researchgate.netnih.gov. For example, high intracellular concentrations of amino acids like glutamine can lead to feedback inhibition of nitrate uptake by the roots nih.gov. Therefore, the pool of L-aspartate and its derivatives is tightly regulated to match the nitrogen demand of the organism with its supply.

Degradation and Catabolic Pathways of N 2 Aminoethyl L Aspartic Acid

Microbial Degradation Processes

Microorganisms play a significant role in the breakdown of aminopolycarboxylic acids (APCAs), a class of compounds to which N-(2-Aminoethyl)-L-aspartic acid belongs. The environmental fate of these compounds is heavily influenced by microbial activity. oup.comnih.gov

Enzymatic Decomposition of EDDS via N-(2-Aminoethyl)aspartic Acid Intermediate

While direct studies on the enzymatic decomposition of this compound are not extensively detailed in the provided results, the degradation of the structurally related compound ethylenediamine-N,N'-disuccinic acid (EDDS) provides valuable insights. The microbial degradation of EDDS can proceed through intermediates that are structurally similar to this compound. The breakdown of these intermediates often involves hydrolase enzymes that cleave the peptide-like bonds within the molecule.

For instance, the degradation of various amino acid-containing compounds by microbial strains has been shown to involve hydrolytic enzymes. nih.gov In some cases, this degradation can be inhibited by substances like EDTA, suggesting the involvement of metalloenzymes. nih.gov The enzymes responsible for breaking down natural poly(amino acid)s, such as poly(aspartic acid), are also relevant, as they target the peptide bonds that are central to the structure of this compound. nih.gov

Mechanisms of Microbial Environmental Fate of Aminopolycarboxylic Acids

The environmental fate of aminopolycarboxylic acids (APCAs) like NTA and EDTA is primarily determined by biodegradation and photodegradation. oup.comnih.gov Bacteria are the main drivers of NTA degradation under both oxygen-rich and oxygen-poor conditions. oup.comnih.gov In contrast, the biodegradation of EDTA is less significant, with photodegradation of its iron(III) complex being the primary removal mechanism. oup.comnih.gov

The transport of APCAs into bacterial cells is an active process, as evidenced by studies on EDTA which suggest an energy-dependent carrier system. oup.comnih.gov The specific enzymes involved in the initial steps of APCA catabolism have been identified in some bacteria. For example, NTA degradation is initiated by a monooxygenase and an iminodiacetate (B1231623) dehydrogenase. oup.comnih.gov Similarly, EDTA breakdown is also initiated by a monooxygenase. oup.comnih.gov The ability of microbial communities to degrade APCAs can vary, with some strains being highly specialized for a single compound, while others can utilize a range of different APCAs. nih.gov

General Amino Acid Catabolism Framework

The catabolism of amino acids, including derivatives like this compound, follows a general framework where the amino group is removed, and the remaining carbon skeleton is funneled into central metabolic pathways. nih.govnih.gov

Conversion Pathways to Central Metabolic Intermediates

The carbon skeletons of amino acids are converted into a small number of key intermediates of the central metabolic pathways, namely glycolysis and the citric acid (TCA) cycle. nih.govbritannica.com Depending on the specific amino acid, its carbon skeleton can be transformed into pyruvate (B1213749), acetyl-CoA, acetoacetyl-CoA, α-ketoglutarate, succinyl-CoA, fumarate (B1241708), or oxaloacetate. libretexts.orgyoutube.com

Glucogenic amino acids are those whose catabolism yields pyruvate or one of the intermediates of the TCA cycle, which can then be used for the synthesis of glucose through gluconeogenesis. libretexts.orgyoutube.com

Ketogenic amino acids are broken down to acetyl-CoA or acetoacetyl-CoA, which can be converted into ketone bodies or used for fatty acid synthesis. libretexts.orgyoutube.com

Aspartic acid, the parent amino acid of the compound , is glucogenic, as its carbon skeleton is readily converted to oxaloacetate, a direct intermediate of the TCA cycle. libretexts.orgwikipedia.org This conversion is typically achieved through a transamination reaction catalyzed by aspartate aminotransferase. nih.gov

| Amino Acid | Catabolic Fate | Entry Point to Central Metabolism |

|---|---|---|

| Alanine, Cysteine, Glycine (B1666218), Serine, Threonine, Tryptophan | Glucogenic | Pyruvate |

| Isoleucine, Leucine, Threonine, Tryptophan | Ketogenic | Acetyl-CoA |

| Leucine, Lysine, Phenylalanine, Tryptophan, Tyrosine | Ketogenic | Acetoacetyl-CoA |

| Arginine, Glutamate (B1630785), Glutamine, Histidine, Proline | Glucogenic | α-Ketoglutarate |

| Isoleucine, Methionine, Threonine, Valine | Glucogenic | Succinyl-CoA |

| Phenylalanine, Tyrosine | Glucogenic | Fumarate |

| Asparagine, Aspartate | Glucogenic | Oxaloacetate |

Nitrogen Excretion and Carbon Skeleton Processing

The first step in amino acid catabolism is typically the removal of the α-amino group, a process that can occur through transamination or oxidative deamination. nih.govyoutube.com The removed nitrogen is then funneled into the urea (B33335) cycle for excretion in terrestrial vertebrates, or excreted directly as ammonia (B1221849) (in aquatic animals) or uric acid (in birds and reptiles). britannica.comyoutube.comlibretexts.org

In the liver, the primary site of the urea cycle, ammonia generated from deamination is converted to the non-toxic and water-soluble compound urea. libretexts.org This process is crucial for preventing the toxic buildup of ammonia in the body. britannica.com The remaining carbon skeleton is then processed as described in the previous section, entering the central metabolic pathways for energy production, glucose synthesis, or fatty acid synthesis. nih.govnih.gov

Thermal Decomposition Pathways of Amino Acids

The thermal decomposition of amino acids is a process of significant interest, particularly in the context of food science and geochemistry. Studies have shown that many amino acids decompose at specific, characteristic temperatures rather than melting. nih.govresearchgate.net

Research on the thermal decomposition of several standard amino acids, including aspartic acid, has revealed that the primary volatile products are water and ammonia, with the exception of cysteine, which primarily produces carbon dioxide. nih.govbiorxiv.org The decomposition process is endothermic and results in the formation of solid residues that are rich in peptide bonds. nih.govresearchgate.net

For aspartic acid, heating can lead to the formation of a succinimide (B58015) intermediate through the loss of water. researchgate.netmdpi.com This intermediate can then be hydrolyzed back to aspartic acid or to isoaspartic acid. researchgate.net At higher temperatures, further degradation occurs, leading to the release of ammonia. acs.org

| Amino Acid | Decomposition Temperature (°C) | Major Volatile Products | Heat of Decomposition (kJ/mol) |

|---|---|---|---|

| Glycine | ~245 | H₂O, NH₃ | ~106 |

| Cysteine | ~220 | CO₂, H₂S | ~94 |

| Aspartic Acid | ~270 | H₂O, NH₃ | ~125 |

| Asparagine | ~235 | H₂O, NH₃ | ~151 |

| Glutamic Acid | ~205 | H₂O, NH₃ | ~91 |

| Glutamine | ~185 | H₂O, NH₃ | ~72 |

| Arginine | ~230 | H₂O, NH₃ | ~134 |

| Histidine | ~255 | H₂O, NH₃ | ~130 |

Data adapted from Weiss et al. (2018). nih.govresearchgate.net

Analytical and Spectroscopic Research Methodologies for N 2 Aminoethyl L Aspartic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural characterization of N-(2-Aminoethyl)-L-aspartic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can piece together its molecular framework with high precision.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), of the proton signals provide a detailed map of the proton environment.

In a typical ¹H NMR spectrum of a related compound, N-(2-phenylethyl)-L-aspartic acid, recorded in Deuterium Oxide (D₂O), specific signals corresponding to different protons can be observed. For instance, the methine proton (CH) on the α-carbon of the aspartic acid residue typically appears as a doublet of doublets (dd) around 3.82 ppm. The methylene (B1212753) protons (CH₂) of the aspartic acid backbone show distinct signals due to their diastereotopic nature, often appearing as two separate doublets of doublets. The protons of the ethylamino group also give rise to characteristic multiplets. rsc.org

It is important to note that the exact chemical shifts can vary depending on the solvent, pH, and temperature. For comparison, the parent L-aspartic acid shows a characteristic ¹H NMR spectrum with the α-proton resonating around 3.92 ppm and the β-protons appearing as multiplets around 2.8 ppm in D₂O. hmdb.caspectrabase.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for N-substituted L-Aspartic Acid Derivatives

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons | 7.19 - 7.25 | m | - |

| α-CH (Aspartic Acid) | 3.82 | dd | 7.9, 4.2 |

| -NCH₂- (Ethyl) | 3.25 - 3.38 | m | - |

| -CH₂- (Ethyl) | 2.95 - 3.06 | m | - |

| β-CH₂a (Aspartic Acid) | 2.85 | dd | 17.7, 4.2 |

| β-CH₂b (Aspartic Acid) | 2.75 | dd | 17.7, 7.9 |

Note: Data is based on N-(4-methylphenethyl)-L-aspartic acid and serves as an illustrative example. rsc.org Actual values for this compound may differ.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its chemical environment.

In N-substituted L-aspartic acid derivatives, the carbonyl carbons of the carboxylic acid groups typically resonate at the downfield end of the spectrum, often in the range of 172-177 ppm. rsc.org The α-carbon of the aspartic acid moiety is usually found around 58-60 ppm, while the β-carbon appears further upfield. The carbons of the N-(2-aminoethyl) substituent will have their own characteristic chemical shifts. For comparison, in L-aspartic acid itself, the carbonyl carbons appear around 174-179 ppm, the α-carbon at approximately 51 ppm, and the β-carbon around 35 ppm, though these values can be influenced by the solvent and pH. researchgate.nethmdb.cachemicalbook.comchemicalbook.com

The analysis of ¹³C NMR spectra, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the unambiguous assignment of all carbon signals, thus confirming the carbon framework of this compound. bmrb.io

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for N-substituted L-Aspartic Acid Derivatives

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 175.87, 172.59 |

| Aromatic Carbons | 137.41, 133.15, 129.60, 128.73 |

| α-C (Aspartic Acid) | 58.89 |

| -NCH₂- (Ethyl) | 47.70 |

| β-C (Aspartic Acid) | 34.66 |

| -CH₂- (Ethyl) | 31.36 |

| -CH₃ (of p-methylphenyl) | 20.05 |

Note: Data is based on N-(4-methylphenethyl)-L-aspartic acid and serves as an illustrative example. rsc.org Actual values for this compound will differ.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of this compound, as well as for its detection and quantification in various samples.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental formula of a compound. For this compound (C₆H₁₂N₂O₄), the theoretical exact mass can be calculated and compared to the experimentally determined value. nist.gov This high degree of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions.

Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the analyte for HRMS analysis. rsc.orgnih.gov For instance, in the positive ion mode (ESI+), this compound would be detected as the protonated molecule [M+H]⁺. The measured mass of this ion can then be used to confirm the elemental formula.

Interactive Data Table: HRMS Data for a Related N-substituted L-Aspartic Acid

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| N-(4-fluorophenethyl)-L-aspartic acid | C₁₂H₁₅FNO₄ | 256.0906 | 256.0976 |

Note: This table shows data for a related compound to illustrate the principle of HRMS. rsc.org The values for this compound would correspond to its specific elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of this compound in complex mixtures, such as biological fluids. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often on a reversed-phase or specialized amino acid analysis column. nih.govnist.govnih.gov The separated components then enter the mass spectrometer, where the parent ion of this compound is selected and fragmented. The resulting fragment ions are then detected, providing a unique "fingerprint" for the compound.

This technique, often employing Multiple Reaction Monitoring (MRM), allows for the highly specific and sensitive quantification of the analyte, even at very low concentrations. nih.govchem-agilent.commedsci.orgmdpi.com For related amino acids like L-aspartic acid, LC-MS/MS methods have been developed for quantification in various matrices, demonstrating the feasibility of this approach. nih.govnih.gov

While the direct analysis of the highly polar this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility, GC-MS is a valuable tool for the analysis of related compounds and for derivatized forms of the analyte. d-nb.infocore.ac.uk Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. nist.govnih.gov

For example, amino acids can be converted into more volatile esters or silyl (B83357) derivatives. d-nb.info The resulting derivatives can then be separated by gas chromatography and detected by mass spectrometry. This approach has been widely used for the analysis of various amino acids in biological samples. nist.govnih.gov Furthermore, GC-MS is instrumental in identifying and quantifying byproducts or related impurities that may be present in synthesis reaction mixtures containing this compound. For instance, it can be used to analyze for the presence of starting materials or side-products like diethyl succinate. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Related Compounds

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this compound, specific XRD data is not publicly available. However, the crystalline structure of the parent compound, L-aspartic acid, and its derivatives has been a subject of study, offering insights into the potential structural characteristics of related molecules.

L-aspartic acid is known to exist in a crystalline form. researchgate.netresearchgate.net XRD patterns of L-aspartic acid show distinct peaks that are characteristic of its crystalline structure. researchgate.net The arrangement of molecules in the crystal lattice is determined by hydrogen bonding and other intermolecular forces.

It can be inferred that this compound would also form a crystalline solid. The presence of the additional aminoethyl group would likely lead to a different crystal packing arrangement compared to L-aspartic acid, with a unique set of diffraction peaks. The hydrogen bonding network would be more complex, involving both the carboxylic acid groups and the two amine groups, potentially leading to a distinct three-dimensional structure. The analysis of such a structure would provide valuable information on its stereochemistry and intermolecular interactions.

Theoretical and Computational Studies of N 2 Aminoethyl L Aspartic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is widely used to determine the properties of molecules and materials from first principles.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of N-(2-Aminoethyl)-L-aspartic acid involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-311++G(d,p)), are utilized for this purpose. nih.gov The optimization of the molecular geometry is fundamental as it provides the foundation for all other calculated properties. scispace.com

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Further electronic properties such as the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP is invaluable for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for intermolecular interactions. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | - | Identifies reactive sites for electrophilic and nucleophilic attack |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from DFT calculations. Actual values would require specific computational studies.

Computational Spectroscopic Property Prediction (e.g., IR, NMR)

DFT calculations are also instrumental in predicting the spectroscopic properties of this compound, which can be used to interpret and assign experimental spectra.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These computed frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds within the molecule. The resulting theoretical IR spectrum can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the theoretical methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. researchgate.net These theoretical chemical shifts are crucial for the assignment of signals in experimental NMR spectra, providing detailed information about the chemical environment of each atom in the molecule.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Hypothetical Data)

| Spectroscopic Data | Predicted Values | Assignment |

| IR Frequencies (cm⁻¹) | ||

| - | N-H stretch | |

| - | C=O stretch (carboxylic acid) | |

| - | C-N stretch | |

| - | O-H stretch (carboxylic acid) | |

| ¹H NMR Chemical Shifts (ppm) | ||

| - | Protons on the ethylenediamine (B42938) moiety | |

| - | Protons on the aspartic acid backbone | |

| ¹³C NMR Chemical Shifts (ppm) | ||

| - | Carbonyl carbons (carboxylic acids) | |

| - | Carbons in the ethylenediamine moiety | |

| - | Carbons in the aspartic acid backbone |

Note: The data in this table is hypothetical and for illustrative purposes. Accurate predictions would necessitate dedicated computational studies.

Reaction Pathway Modeling and Energy Barrier Computations

Computational methods can be employed to model potential reaction pathways involving this compound. This is particularly useful for understanding its synthesis, degradation, or metabolic transformations. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products.

The energy of these transition states relative to the reactants determines the activation energy or energy barrier of the reaction. acs.org Calculating these barriers provides quantitative insights into the reaction kinetics, indicating how fast a reaction is likely to proceed. Techniques such as transition state theory can be used in conjunction with the calculated energy barriers to estimate reaction rates. nih.gov For example, understanding the reaction pathway for its formation from L-aspartic acid and ethylenediamine could help optimize synthetic protocols.

Stereoinversion Mechanism Investigations

The chirality of amino acids is a fundamental aspect of their biological function. Computational studies can shed light on the mechanisms by which the stereochemistry at the alpha-carbon of this compound might be inverted. Such investigations are crucial as the different enantiomers of a molecule can have vastly different biological activities.

Drawing parallels from studies on aspartic acid, potential stereoinversion pathways could involve intramolecular proton or hydrogen atom transfers, leading to the formation of achiral intermediates or transition states. acs.orgnih.govresearchgate.net By modeling these pathways and calculating the associated energy barriers, the feasibility of stereoinversion under various conditions (e.g., in the gas phase or in solution) can be assessed. nih.govresearchgate.net These computational insights are valuable for understanding the stability of the L-enantiomer and the potential for racemization.

Molecular Dynamics Simulations (Potential Future Area)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could provide valuable information about its conformational flexibility and its interactions with solvent molecules, such as water.

By simulating the molecule's movements and the interactions between its atoms, MD can reveal the preferred conformations in solution and the dynamics of intramolecular hydrogen bonding. This technique can also be used to explore how the molecule interacts with other biomolecules, such as proteins or nucleic acids, which is a precursor to understanding its biological role. bohrium.com As computational power increases, MD simulations will undoubtedly become a key area of future research for this compound. uark.edu

Molecular Docking and Interaction Studies with Related Molecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a small molecule, or ligand, might bind to a protein receptor.

For this compound, molecular docking studies could be performed to investigate its potential interactions with various enzymes or receptors. nih.gov For instance, given its structural similarity to L-aspartic acid, it could be docked into the active sites of aspartate-utilizing enzymes to predict its binding affinity and mode of interaction. researchgate.net These studies could help to identify potential biological targets for this compound and provide a rationale for its observed biological activities or for the design of new therapeutic agents based on its structure. The insights gained from docking can guide the design of derivatives with improved binding affinity and selectivity. nih.gov

Advanced Derivatives and Analogs of N 2 Aminoethyl L Aspartic Acid in Research

N-Substituted L-Aspartic Acid Derivatives for Chiral Synthesis

N-substituted L-aspartic acids are recognized as significant chiral building blocks for the synthesis of pharmaceuticals and food additives rsc.orgresearchgate.net. The development of efficient and highly selective synthetic methods for these compounds is a key area of research. Biocatalysis, in particular, has emerged as a powerful tool for their asymmetric synthesis.

N-Cycloalkyl-Substituted L-Aspartic Acid Synthesis

The asymmetric synthesis of various N-cycloalkyl-substituted L-aspartic acids has been successfully achieved through biocatalytic hydroamination. researchgate.net Research has demonstrated the utility of C-N lyases, such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase and an engineered variant of methylaspartate ammonia (B1221849) lyase, for this purpose. researchgate.net These enzymes catalyze the addition of various cycloalkylamines to fumarate (B1241708), producing the desired N-cycloalkyl-substituted L-aspartic acids with excellent enantioselectivity (>99% e.e.). researchgate.net

The EDDS lyase from Chelativorans sp. BNC1 has shown efficacy in accepting cycloalkylamines like cyclopentylamine and cyclohexylamine as substrates. researchgate.net While the conversion rates with these specific amines were moderate (20-25%), the enantiomeric excess of the products was consistently high. researchgate.net This biocatalytic approach provides a direct and environmentally benign method for producing these valuable chiral compounds. researchgate.net

Table 1: Biocatalytic Synthesis of N-Cycloalkyl-Substituted L-Aspartic Acids

| Entry | Cycloalkylamine Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| 1 | Cyclobutylamine | Engineered MAL | 89 | >99 |

| 2 | Cyclopentylamine | EDDS Lyase | 20 | >99 |

| 3 | Cyclohexylamine | EDDS Lyase | 25 | >99 |

| 4 | Cycloheptylamine | Engineered MAL | 91 | >99 |

N-Arylalkyl-Substituted L-Aspartic Acid Synthesis

The synthesis of N-arylalkyl-substituted L-aspartic acids has been effectively accomplished using biocatalytic enantioselective hydroamination. rsc.org Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) serves as a highly effective biocatalyst for this transformation. rsc.orgnih.gov This enzyme demonstrates a broad substrate scope, accommodating a variety of arylalkylamines, and exhibits outstanding enantioselectivity. rsc.orgnih.gov

The process involves the addition of structurally diverse arylalkylamines to fumarate. rsc.orgnih.gov This enzymatic reaction yields the corresponding N-arylalkyl-substituted L-aspartic acids in good isolated yields, reaching up to 79%, and with excellent enantiopurity, consistently exceeding 99% enantiomeric excess (ee). rsc.orgnih.gov This biocatalytic strategy represents a powerful and efficient tool for preparing noncanonical amino acids that are otherwise difficult to synthesize. rsc.orgnih.gov

Poly(aspartamide) and Poly-Amino Acid Polymers

Poly(aspartamide) derivatives are a class of amino acid-based polymers that have garnered significant interest for biomedical applications due to their excellent biocompatibility and biodegradability. nih.govmdpi.comacs.orgnih.gov These polymers can be chemically modified to create materials with a wide range of properties, making them suitable for applications such as drug delivery. nih.govmdpi.com

Synthesis and Characterization of α,β-Poly[(N-Hydroxypropyl/Aminoethyl)-DL-Aspartamide-co-L-Lysine]

A specific biodegradable poly-amino acid, α,β-poly[(N-hydroxypropyl/aminoethyl)-DL-Aspartamide-co-L-Lysine] (PHAAL), has been synthesized and characterized. nih.govtandfonline.com The synthesis begins with the thermal copolycondensation of DL-Aspartic acid and L-lysine under reduced pressure to form poly[succinimide-co-lysine] (PSL). nih.govtandfonline.com The PHAAL polymer is then produced through a ring-opening reaction of the PSL precursor using n-propanolamine and ethylene (B1197577) diamine. nih.govtandfonline.com

The resulting PHAAL copolymers have been thoroughly characterized using various analytical techniques:

¹H-NMR and Fourier Transformed Infrared Spectroscopy (FTIR) are used to confirm the chemical structure. nih.govtandfonline.com

X-ray Diffraction (XRD) provides information about the physical structure of the polymer. nih.govtandfonline.com

Thermogravimetric Analysis (TGA) is employed to study the thermal stability. nih.govtandfonline.com

Gel Permeation Chromatography (GPC) is used to determine the molecular weight and distribution. nih.govtandfonline.com

These characterization methods confirm the successful synthesis and provide detailed information about the physicochemical properties of the PHAAL polymer. nih.govtandfonline.com

Biodegradation Studies of Poly(aspartamide) Derivatives

The biodegradability of poly(aspartamide) derivatives is a key feature for their use in biomedical and environmental applications. acs.orgnih.govsemanticscholar.org The degradation of these polymers is attributed to their protein-like structure, which can be broken down under physiological conditions or by microorganisms. acs.orgnih.gov

Studies on PHAAL, a copolymer of aspartamide and lysine, have been conducted to evaluate its degradation profile. nih.gov The degradation was tested in both phosphate-buffered saline (PBS) at a pH of 7.4 and in the presence of enzymes like papain and trypsin. nih.gov Similarly, studies on poly(aspartic acid-lysine) copolymers (PAL) have shown significant biodegradation by mixed bacteria from natural water sources, with degradation reaching 80% over 28 days. researchgate.net The biodegradability can be influenced by factors such as the ratio of lysine in the copolymer and the molecular weight of the polymer. researchgate.net These studies confirm that poly(aspartamide) derivatives are environmentally friendly materials. acs.orgnih.govsemanticscholar.org

N-(2-Aminoethyl)glycine (AEG) and Peptide Nucleic Acid (PNA) Backbones

N-(2-Aminoethyl)glycine (AEG) is a critical component in the structure of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. nih.govpnas.orgplos.orgwikipedia.orgresearchgate.net In PNA, the naturally occurring sugar-phosphate backbone is replaced by a repeating peptide-like backbone composed of AEG units. nih.govpnas.orgwikipedia.org The purine (B94841) and pyrimidine (B1678525) nucleobases are attached to this backbone via a methylene (B1212753) carbonyl linker. pnas.orgwikipedia.org

Table 2: Comparison of PNA and DNA Backbones

| Feature | DNA/RNA | PNA |

|---|---|---|

| Backbone Unit | Deoxyribose/Ribose Phosphate (B84403) | N-(2-Aminoethyl)glycine (AEG) |

| Backbone Charge | Negatively Charged | Neutral |

| Linkage | Phosphodiester Bond | Peptide Bond |

This structural modification imparts several unique and advantageous properties to PNA:

High Binding Affinity : The neutral charge of the AEG backbone eliminates electrostatic repulsion, leading to stronger and more stable binding to complementary DNA and RNA strands compared to natural nucleic acid duplexes. nih.govwikipedia.org

Enhanced Specificity : PNA oligomers exhibit greater specificity in binding to complementary sequences, with mismatches being more destabilizing than in DNA/DNA duplexes. wikipedia.org

Enzymatic Resistance : PNAs are not recognized by nucleases or proteases, making them highly resistant to enzymatic degradation. nih.govwikipedia.org

These properties make PNA, with its AEG backbone, an attractive agent for various biological and medical applications, including roles in antisense and antigene therapies. nih.gov The AEG monomer itself has been found to be produced by cyanobacteria, leading to hypotheses that PNA may have been an early form of genetic material in the pre-RNA world. plos.orgwikipedia.org

N-acetyl-L-aspartic Acid (NAA) as a Related Metabolite and its Biological Significance in Research

N-acetyl-L-aspartic acid (NAA), a derivative of aspartic acid, is one of the most abundant metabolites in the central nervous system (CNS), second only to the amino acid glutamate (B1630785). wikipedia.orghmdb.ca Synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A, NAA has become a significant molecule in neurological research. biocrates.comnih.gov Its high concentration and prominent signal in magnetic resonance spectroscopy (MRS) have established it as a widely used marker for neuronal health and viability. biocrates.comnih.gov

The biological significance of NAA is multifaceted, with several key functions proposed and under investigation. It is considered a neuronal osmolyte, playing a role in maintaining fluid balance within the brain. wikipedia.orghmdb.ca Furthermore, NAA serves as a crucial source of acetate for oligodendrocytes, the glial cells responsible for producing myelin, the protective sheath around neuronal axons. wikipedia.orgnih.gov This acetate is essential for the synthesis of lipids that form the myelin sheath, particularly during brain development. nih.govnih.gov

NAA is also the direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain. nih.govnih.gov This synthesis is part of a complex metabolic cycle involving neurons and glial cells. nih.govresearchgate.net Research indicates that NAA is released by neurons and then taken up by specific glial cells for hydrolysis. The enzyme that breaks down NAA, aspartoacylase, is found in oligodendrocytes, which cleave NAA into L-aspartate and acetate. biocrates.comnih.gov This compartmentalization suggests a role for NAA in axon-glial signaling. nih.govnih.gov

In the context of bioenergetics, NAA is believed to contribute to energy production within neuronal mitochondria. wikipedia.orghmdb.ca The acetylation of aspartate to form NAA may facilitate its removal from the mitochondria, which in turn promotes the conversion of glutamate into alpha-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. nih.gov

Clinically, the measurement of NAA levels via MRS is a valuable diagnostic tool. wikipedia.org Decreased levels of NAA are indicative of neuronal loss or metabolic dysfunction and are associated with numerous neuropathological conditions, including brain injury, stroke, Alzheimer's disease, and Canavan disease. wikipedia.orgnih.gov Canavan disease, a fatal genetic leukodystrophy, is caused by a deficiency in the aspartoacylase enzyme, leading to a toxic accumulation of NAA in the brain. biocrates.comnih.gov Conversely, some studies have linked high NAA levels in the hippocampus to better working memory performance. wikipedia.org

Key Biological Roles and Research Applications of N-acetyl-L-aspartic Acid (NAA)

| Function/Role | Description | Significance in Research |

| Neuronal Marker | NAA's high concentration in neurons makes it a reliable indicator of neuronal density and viability. wikipedia.orgnih.gov | Measured by Magnetic Resonance Spectroscopy (MRS) to assess neuronal health in various neurological disorders. biocrates.comnih.gov |

| Myelin Synthesis | Provides the acetate group for lipid synthesis in oligodendrocytes, which is crucial for the formation and maintenance of the myelin sheath. wikipedia.orgnih.gov | Studied in the context of developmental neurology and demyelinating diseases like Canavan disease. nih.gov |

| Osmoregulation | Acts as a neuronal osmolyte, contributing to the maintenance of osmotic balance within the brain. wikipedia.orghmdb.ca | Investigated for its role in brain fluid dynamics and conditions involving cerebral edema. |

| Precursor to NAAG | Serves as the immediate precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). nih.govnih.gov | Research into NAAG's function as a neurotransmitter and its role in synaptic plasticity. nih.gov |

| Energy Metabolism | Implicated in mitochondrial energy production by facilitating the metabolism of glutamate. wikipedia.orgnih.gov | Explored in studies of neuronal bioenergetics and metabolic disorders affecting the brain. |

| Axon-Glial Signaling | Participates in the communication between neurons and glial cells through a unique metabolic cycle. nih.govresearchgate.net | Research focuses on understanding the intricate interactions between different cell types in the CNS. nih.gov |

Structural Analogs in Biochemical Probes and Enzyme Inhibition Studies (e.g., S-(2-aminoethyl)-L-cysteine)

Structural analogs of amino acids are invaluable tools in biochemical research, serving as probes to elucidate metabolic pathways and as inhibitors to study enzyme function. S-(2-aminoethyl)-L-cysteine (SAEC), also known as thialysine, is a prominent structural analog relevant to the study of amino acid metabolism. wikipedia.org It is an analog of the essential amino acid L-lysine, where the methylene group at the 4-position of the lysine side chain is replaced by a sulfur atom. wikipedia.org However, structurally, it is more precisely considered an S-(2-aminoethyl) derivative of L-cysteine. wikipedia.org

SAEC is recognized for its cytotoxic effects, which stem from its ability to mimic lysine and interfere with normal cellular processes. wikipedia.orgnih.gov Its primary mechanisms of action include the inhibition of protein synthesis and the inhibition of specific enzymes that utilize lysine as a substrate. wikipedia.orgnih.gov By being mistakenly incorporated into proteins in place of lysine, SAEC can lead to the formation of non-functional proteins, disrupting cellular function.

In the field of enzyme inhibition, SAEC has been identified as an inhibitor of enzymes such as lysine 2,3-aminomutase. wikipedia.org This inhibitory property makes it a useful compound for studying the active sites and mechanisms of lysine-dependent enzymes.

A significant application of SAEC in research has been in the field of microbial genetics and biotechnology for the selection of amino acid-overproducing bacterial strains. nih.gov Many bacteria regulate the synthesis of amino acids like lysine through a feedback inhibition mechanism, where high levels of the amino acid inhibit the first enzyme in its own biosynthetic pathway. SAEC, as a lysine analog, can often mimic this feedback inhibition, thereby halting bacterial growth. Researchers can then select for mutant strains that are resistant to the toxic effects of SAEC. nih.gov These resistant mutants frequently have alterations in the regulatory enzymes of the lysine biosynthetic pathway, making them insensitive to feedback inhibition. nih.gov This insensitivity allows the bacteria to overproduce and excrete large quantities of L-lysine, a process of significant commercial importance. nih.gov

The use of such structural analogs as biochemical probes allows for the detailed investigation of enzyme specificity, metabolic regulation, and the development of organisms with desired metabolic capabilities.

Future Research Directions and Unexplored Avenues for N 2 Aminoethyl L Aspartic Acid Studies

Development of Novel Biocatalytic Systems for Synthesis

The synthesis of N-substituted amino acids is a significant area of research, and biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Future research should focus on developing novel biocatalytic systems for the efficient synthesis of N-(2-Aminoethyl)-L-aspartic acid.

Current research has demonstrated the potential of certain enzymes for creating N-substituted aspartic acids. For instance, aspartate ammonia (B1221849) lyase (AspB) from Bacillus sp. has been used to synthesize various N-substituted aspartic acids through the Michael addition of different amines to fumarate (B1241708). nih.gov This enzyme exhibits broad nucleophile specificity and high catalytic activity, making it an attractive candidate for modification. nih.gov Another promising enzyme is ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), which has shown a remarkably broad substrate scope, including the ability to catalyze the addition of various arylamines to fumarate with high conversion rates and enantioselectivity. acs.org

Future work could involve:

Enzyme Engineering: Utilizing directed evolution and rational design to modify the active sites of known enzymes like AspB and EDDS lyase to enhance their specificity and efficiency for ethylenediamine (B42938) as a substrate.

Metagenomic Screening: Searching for novel lyases or transaminases from diverse environmental sources that possess native activity for the synthesis of this compound.

Whole-Cell Biocatalysis: Developing engineered microbial strains, such as Escherichia coli or Corynebacterium glutamicum, that overexpress a suitable enzyme and can convert simple, inexpensive starting materials into the target compound. nih.govnih.gov

Table 1: Potential Biocatalytic Systems for this compound Synthesis

| Enzyme Class | Example Enzyme | Potential Strategy | Key Advantages |

|---|---|---|---|

| Carbon-Nitrogen Lyases | Aspartate Ammonia Lyase (AspB) | Protein engineering to improve acceptance of ethylenediamine as a nucleophile. | High enantioselectivity (>97% ee reported for other substrates), operates under mild conditions. nih.gov |

| Carbon-Nitrogen Lyases | EDDS Lyase | Exploration of its substrate scope with aliphatic diamines like ethylenediamine. | Remarkably broad nucleophile scope, high conversions reported for challenging substrates like arylamines. acs.org |

| Transaminases | ω-Transaminases | Cascade reactions where a primary amine donates its amino group to a keto-acid precursor. | Overcomes unfavorable equilibrium of α-transaminases for efficient asymmetric synthesis. elsevierpure.com |

Elucidation of Undiscovered Metabolic and Degradation Pathways

As a non-proteinogenic amino acid (NPAA), this compound is not incorporated into proteins during ribosomal translation. wikipedia.org However, its metabolic fate in organisms is completely unknown. Understanding its metabolic and degradation pathways is crucial for assessing its biological roles and environmental impact.